molecular formula C18H17ClN4O B278855 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Katalognummer B278855
Molekulargewicht: 340.8 g/mol
InChI-Schlüssel: MRVRTNUEUGXJOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which are used to treat various types of cancer and autoimmune diseases. In

Wirkmechanismus

TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of B cells and macrophages. By inhibiting BTK, TAK-659 can prevent the activation of these immune cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK, leading to a reduction in the activation of B cells and macrophages. This, in turn, leads to a reduction in inflammation and the growth of cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its selectivity for BTK, which can lead to fewer off-target effects compared to other protein kinase inhibitors. TAK-659 also has a favorable pharmacokinetic profile, making it a suitable candidate for oral administration. However, one limitation of TAK-659 is its relatively low solubility, which can make it challenging to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One potential area of research is the development of TAK-659 as a combination therapy with other drugs, such as venetoclax, for the treatment of cancer. Another area of research is the exploration of TAK-659's potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to optimize the pharmacokinetic properties of TAK-659 to improve its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor with promising potential in the treatment of cancer and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic profile make it a suitable candidate for further research and development. However, further studies are needed to optimize its efficacy and reduce its potential side effects.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-isopropylaniline to form 1-(4-chlorophenyl)-4-isopropylbenzenesulfonamide. This compound is then reacted with sodium azide to form 1-(4-chlorophenyl)-4-isopropylbenzenesulfonyl azide, which is further reacted with propiolamide to form 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide. The final product is purified by chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. TAK-659 has also been shown to have a synergistic effect when used in combination with other drugs, such as venetoclax, in treating certain types of cancer.

Eigenschaften

Produktname

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molekularformel

C18H17ClN4O

Molekulargewicht

340.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-(4-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-12(2)13-3-7-15(8-4-13)21-18(24)17-20-11-23(22-17)16-9-5-14(19)6-10-16/h3-12H,1-2H3,(H,21,24)

InChI-Schlüssel

MRVRTNUEUGXJOU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Kanonische SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.